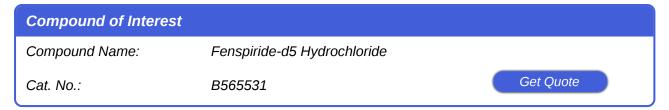


# In-Depth Technical Guide: Deuterium Labeling in Fenspiride-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in **Fenspiride-d5 Hydrochloride**. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry. This document details the precise location of deuterium incorporation, a plausible synthetic pathway, and representative analytical data.

# **Chemical Structure and Deuterium Labeling Position**

**Fenspiride-d5 Hydrochloride** is the deuterated analog of Fenspiride Hydrochloride, an antiinflammatory and bronchodilator agent. The deuterium labeling is specifically located on the phenethyl moiety of the molecule.

Chemical Name: 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Molecular Formula: C<sub>15</sub>H<sub>16</sub>D<sub>5</sub>ClN<sub>2</sub>O<sub>2</sub>

The five deuterium atoms are incorporated into the phenyl ring of the phenethyl group, replacing the five hydrogen atoms. This specific labeling is crucial for its use as an internal standard in pharmacokinetic and metabolic studies, as it provides a distinct mass shift without significantly altering the compound's chemical properties.



Structure:

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **Fenspiride-d5 Hydrochloride**.

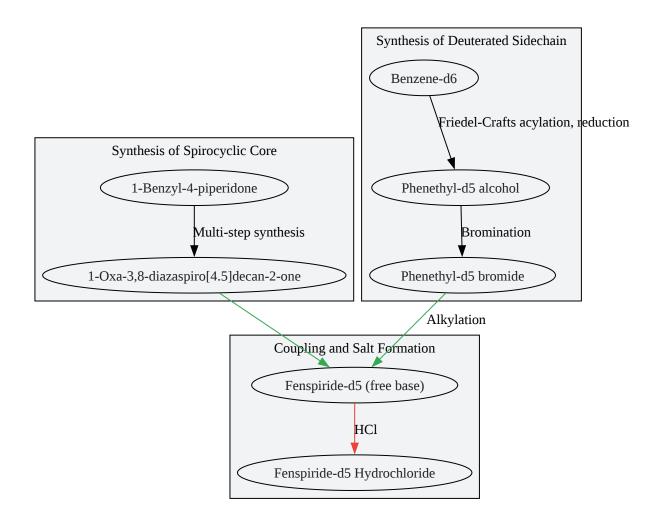
Parameter	Value	Reference/Notes	
Molecular Weight	301.82 g/mol	For the hydrochloride salt	
CAS Number	1246815-28-0		
Isotopic Purity	≥99% deuterated forms (d1-d5)	Varies by supplier, typically high.	
Chemical Purity (HPLC)	≥95%	Varies by supplier.	
Deuterium Incorporation	5 atoms	Specifically on the phenyl ring of the phenethyl group.	

## **Proposed Synthetic Pathway**

While the exact proprietary synthesis method may vary between manufacturers, a plausible and chemically sound synthetic route for **Fenspiride-d5 Hydrochloride** can be proposed based on established organic chemistry principles. The synthesis can be conceptually divided into three main stages:

- Synthesis of the Spirocyclic Core: Preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one.
- Synthesis of the Deuterated Sidechain: Preparation of phenethyl-d5 bromide.
- Coupling and Salt Formation: Alkylation of the spirocyclic core with the deuterated sidechain, followed by conversion to the hydrochloride salt.





Click to download full resolution via product page

Caption: Proposed synthetic pathway for Fenspiride-d5 Hydrochloride.

## **Experimental Protocols**

The following are representative, detailed experimental protocols for the key synthetic steps.



# Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one (Spirocyclic Core)

This synthesis is a multi-step process starting from commercially available 1-benzyl-4-piperidone.

#### Materials:

- 1-Benzyl-4-piperidone
- Potassium cyanide
- Ammonium carbonate
- Ethanol/Water
- Hydrochloric acid
- Sodium hydroxide
- Diethyl carbonate
- Sodium ethoxide

#### Procedure:

- Strecker Synthesis: 1-Benzyl-4-piperidone is reacted with potassium cyanide and ammonium carbonate in a mixture of ethanol and water to form the corresponding hydantoin.
- Hydrolysis: The resulting spirohydantoin is hydrolyzed under acidic conditions (e.g., with concentrated HCl) to yield 4-amino-4-carboxypiperidine.
- Esterification and Cyclization: The amino acid is then esterified and cyclized. A more direct route involves the reduction of the nitrile group of the cyanohydrin intermediate followed by cyclization.
- Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield the free secondary amine of the



spirocyclic core.

• Urea Formation and Cyclization: The resulting amino alcohol intermediate is reacted with diethyl carbonate in the presence of a base like sodium ethoxide to form the oxazolidinone ring, yielding 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

# Synthesis of Phenethyl-d5 bromide (Deuterated Sidechain)

#### Materials:

- Benzene-d6
- Acetyl chloride
- Aluminum chloride (anhydrous)
- Lithium aluminum deuteride (LAD) or Sodium borohydride
- Phosphorus tribromide (PBr3) or Hydrobromic acid (HBr)

#### Procedure:

- Friedel-Crafts Acylation: Benzene-d6 is acylated with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to produce acetophenone-d5.
- Reduction: The keto group of acetophenone-d5 is reduced to a hydroxyl group using a reducing agent such as lithium aluminum deuteride or sodium borohydride to yield 1-phenylethanol-d5. To maintain the deuterium labeling on the ring, care must be taken with the choice of reducing agent and reaction conditions. A subsequent reduction of the alcohol to the alkane can be achieved through various methods, for example, a Clemmensen or Wolff-Kishner reduction of the ketone. A more direct route to phenethyl-d5 alcohol would involve the reaction of a Grignard reagent derived from bromobenzene-d5 with ethylene oxide.
- Bromination: The resulting phenethyl-d5 alcohol is then converted to phenethyl-d5 bromide.
   This can be achieved by reaction with phosphorus tribromide or by treatment with



concentrated hydrobromic acid.

### **Alkylation and Salt Formation**

#### Materials:

- 1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Phenethyl-d5 bromide
- Potassium carbonate or other suitable base
- Acetonitrile or other suitable solvent
- Hydrochloric acid (in a suitable solvent like isopropanol or ether)

#### Procedure:

- Alkylation: 1-oxa-3,8-diazaspiro[4.5]decan-2-one is dissolved in a suitable polar aprotic
  solvent such as acetonitrile. A base, typically potassium carbonate, is added to the solution.
  Phenethyl-d5 bromide is then added, and the reaction mixture is heated to reflux until the
  reaction is complete (monitored by TLC or LC-MS).
- Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude Fenspiride-d5 free base is then purified, for example, by column chromatography.
- Salt Formation: The purified Fenspiride-d5 free base is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The Fenspiride-d5 Hydrochloride salt precipitates out of the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

## **Analytical Characterization**

The identity and purity of **Fenspiride-d5 Hydrochloride** are confirmed using a combination of analytical techniques.



### **Mass Spectrometry**

Mass spectrometry is a primary tool for confirming the molecular weight and the extent of deuterium incorporation.

- Expected Molecular Ion (M+H)+: m/z 266.2 (for the free base)
- Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of unlabeled Fenspiride, with a characteristic fragment corresponding to the loss of the deuterated phenethyl group. A prominent fragment in the mass spectrum of unlabeled fenspiride is observed at m/z 105, corresponding to the C<sub>8</sub>H<sub>9</sub>+ fragment. For Fenspiride-d5, this fragment would be shifted to m/z 110 (C<sub>8</sub>H<sub>4</sub>D<sub>5</sub>+).

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is essential for confirming the precise location of the deuterium labels.

- ¹H NMR: In the ¹H NMR spectrum of **Fenspiride-d5 Hydrochloride**, the aromatic proton signals (typically observed as a multiplet around 7.2-7.3 ppm for unlabeled Fenspiride) will be absent or significantly reduced in intensity. The signals for the protons on the spirocyclic core and the ethyl chain will remain.
- ¹³C NMR: The ¹³C NMR spectrum will show the signals for all carbon atoms. The carbon atoms in the deuterated phenyl ring will exhibit characteristic splitting patterns due to coupling with deuterium (a triplet for C-D) and will have slightly different chemical shifts compared to the unlabeled compound.

Predicted NMR Data:

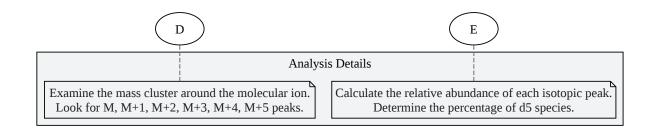


Position	Predicted <sup>1</sup> H Chemical Shift (ppm) - Unlabeled	Predicted <sup>1</sup> H Chemical Shift (ppm) - d5 Labeled	Predicted <sup>13</sup> C Chemical Shift (ppm)
Phenyl-CH	~7.2-7.3 (m, 5H)	Absent	~126-129
-CH2-Ph	~2.8 (t, 2H)	~2.8 (t, 2H)	~34
-N-CH <sub>2</sub> -CH <sub>2</sub> -	~2.6 (t, 2H)	~2.6 (t, 2H)	~58
Piperidine-CH $_2$ ( $\alpha$ to N)	~2.5-2.7 (m, 4H)	~2.5-2.7 (m, 4H)	~50-54
Piperidine-CH <sub>2</sub> (β to N)	~1.6-1.8 (m, 4H)	~1.6-1.8 (m, 4H)	~35
Spiro-C	-	-	~70
Oxazolidinone-CH2	~3.4 (s, 2H)	~3.4 (s, 2H)	~45
Oxazolidinone-C=O	-	-	~159
NH	~8.0 (br s, 1H)	~8.0 (br s, 1H)	-

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

## **Isotopic Purity Assessment Workflow**

Ensuring high isotopic purity is critical for the use of **Fenspiride-d5 Hydrochloride** as an internal standard. The following workflow outlines the steps for its assessment.





Click to download full resolution via product page

This in-depth guide provides a solid foundation for understanding the deuterium labeling in **Fenspiride-d5 Hydrochloride**. For specific applications, it is always recommended to refer to the certificate of analysis provided by the supplier for lot-specific data.

 To cite this document: BenchChem. [In-Depth Technical Guide: Deuterium Labeling in Fenspiride-d5 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565531#deuterium-labeling-position-in-fenspiride-d5-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com